N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a pyrimidine ring, with an acetamide group attached to an ortho-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a suitable coupling reagent such as phosphorus oxychloride (POCl3) or N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Ortho-Tolyl Group: The ortho-tolyl group is attached via a Friedel-Crafts acylation reaction using an ortho-tolyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyrimidine rings
Reduction: Amine derivatives of the acetamide group
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Drug Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is unique due to the specific positioning of the ortho-tolyl group, which may influence its binding affinity and selectivity towards biological targets. This structural feature can result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-5-2-3-6-13(12)9-16(22)20-14-10-15(18-11-17-14)21-8-4-7-19-21/h2-8,10-11H,9H2,1H3,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLPSBEUZKQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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